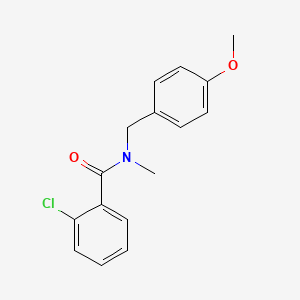
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide involves the inhibition of the transcription factor NF-κB, which is a key regulator of the inflammatory response. 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide blocks the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as the activity of enzymes involved in the inflammatory process. 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has also been found to reduce the levels of oxidative stress markers, which are associated with a number of chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide in lab experiments is its specificity for the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on the inflammatory response without affecting other signaling pathways. However, one limitation of using 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide. One area of interest is the potential use of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of more potent and selective inhibitors of NF-κB, which could have even greater therapeutic potential. Additionally, further studies are needed to elucidate the long-term effects of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide on the immune system and other physiological processes.
In conclusion, 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide is a promising compound with anti-inflammatory and analgesic properties that has been extensively studied in the scientific community. Its specificity for the NF-κB pathway makes it a valuable tool for studying the inflammatory response, and its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide involves the reaction of 2-chloro-N-methylbenzamide with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. 2-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has also been shown to reduce pain in animal models of inflammatory pain.
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-18(11-12-7-9-13(20-2)10-8-12)16(19)14-5-3-4-6-15(14)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPZGRKTWSIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)

![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)
![(1R*,2R*,4R*)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5310908.png)

![7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5310923.png)
![N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310930.png)
![3-(butylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5310937.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5310945.png)
![2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5310954.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)

![3-chlorobenzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5310973.png)
